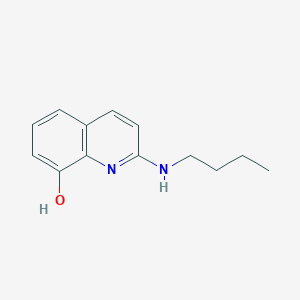

2-(Butylamino)quinolin-8-ol

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. researchgate.netmdpi.com This distinction arises from the ability of quinoline derivatives to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities. ontosight.ai Researchers have extensively documented the utility of the quinoline nucleus in the design and synthesis of new bioactive molecules. researchgate.net

The inherent structural features of quinoline allow for functionalization at various positions, enabling the modulation of its physicochemical and biological properties. arabjchem.org This versatility has led to the development of quinoline-based compounds with a range of activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory effects. arabjchem.org In anticancer research, for instance, quinoline derivatives have been shown to exert their effects through various mechanisms, such as inhibiting protein kinases, disrupting tubulin assembly, and interfering with tumor growth signaling pathways. researchgate.netarabjchem.orgbohrium.com The adaptability of the quinoline scaffold continues to make it a central focus for the development of novel therapeutic agents. nih.gov

Overview of 8-Hydroxyquinoline (B1678124) Derivatives as a Research Focus

Within the broad class of quinoline compounds, 8-hydroxyquinoline and its derivatives represent a particularly significant area of research. rsc.org Characterized by a hydroxyl group at the C8 position, these compounds are known for their potent biological activities, including antifungal, antibacterial, anticancer, and anti-HIV properties. rsc.org A key feature of 8-hydroxyquinolines is their ability to act as chelating agents for various metal ions, a property that is often crucial to their mechanism of action. rsc.orgevitachem.com

The synthesis of diverse 8-hydroxyquinoline derivatives is an active area of investigation, with methods like the Mannich reaction being employed to introduce various substituents onto the quinoline core. rsc.org These modifications are aimed at enhancing potency and selectivity. Research has demonstrated that the nature of the substituent at positions 5 or 7 can significantly influence the antimicrobial activity of the 8-hydroxyquinoline scaffold. mdpi.com For example, studies have evaluated various derivatives for their efficacy against pathogenic fungi like Candida spp. and dermatophytes, with some compounds showing promising antifungal activity. researchgate.netoup.comresearchgate.net The mechanism of action for some of these derivatives is thought to involve damage to the fungal cell wall. mdpi.comresearchgate.net

Contextualization of 2-(Butylamino)quinolin-8-ol within Quinoline Chemistry

This compound is a specific derivative that embodies the structural features of both the quinoline scaffold and the 8-hydroxyquinoline class. ontosight.ai Its structure consists of the foundational quinoline backbone, with a hydroxyl group at the 8-position and a butylamino group attached at the 2-position. ontosight.ai This particular arrangement of functional groups confers a unique set of physicochemical properties and has prompted investigations into its potential applications. ontosight.ai

Research has explored the biological activities of this compound, with studies indicating potential antitumor and antifungal properties. ontosight.ai The presence of the butylamino substituent may influence the compound's lipophilicity and binding interactions with biological targets. For instance, some research suggests that its antitumor mechanism may involve the inhibition of protein tyrosine kinases, which are vital for cancer cell signaling. In the context of agriculture, the compound has been investigated for its effectiveness against phytopathogenic fungi, suggesting a potential role as a novel fungicide. rsc.org The study of this compound is part of a broader effort in drug discovery and development to characterize novel compounds with therapeutic potential. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C13H16N2O | nih.gov |

| Molecular Weight | 216.28 g/mol | nih.gov |

| CAS Number | 70125-20-1 | nih.gov |

| XLogP3-AA | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Reported Research Findings for this compound

| Area of Research | Finding | Source |

| Antitumor Activity | Exhibits significant antitumor activity; mechanism may involve inhibition of protein tyrosine kinases (PTKs). | |

| Antifungal Activity | Shows promising activity against phytopathogenic fungi, in some cases more effective than azoxystrobin (B1666510). | |

| Antibacterial Mechanism | May inhibit the type IV secretion system by targeting the essential assembly protein VirB8 in Brucella species. | |

| Chemical Reactivity | The hydroxyl group can be oxidized to form quinolin-8-one derivatives; the butylamino group can undergo substitution. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(butylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFWPXGFVJHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364868 | |

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-20-1 | |

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-(butylamino)quinolin-8-ol, the ¹H NMR spectrum would display characteristic signals confirming the presence of both the quinoline (B57606) core and the butylamino substituent. Aromatic protons on the quinoline ring typically appear as multiplets in the downfield region (δ 7–9 ppm). The hydroxyl proton of the 8-ol group is expected to appear as a broad singlet, often at a very downfield chemical shift (δ ~12 ppm), due to hydrogen bonding. The protons of the butyl group would be observed in the upfield region, with the terminal methyl group appearing as a triplet and the methylene (B1212753) groups as multiplets. The N-H proton of the amino group would also produce a distinct signal.

The ¹³C NMR spectrum provides complementary data, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic quinoline ring would resonate at lower field (downfield), while the aliphatic carbons of the butyl chain would appear at higher field (upfield).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 (multiplets) | 110 - 150 |

| 8-OH Proton | ~12 (broad singlet) | - |

| N-H Proton | Variable (singlet or multiplet) | - |

| Butyl -CH₂- (adjacent to N) | ~3.4 (triplet) | ~42 |

| Butyl -CH₂- | ~1.6 (multiplet) | ~31 |

| Butyl -CH₂- | ~1.4 (multiplet) | ~20 |

| Butyl -CH₃ | ~0.9 (triplet) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₃H₁₆N₂O), the molecular weight is 216.28 g/mol . nih.gov

In an MS experiment, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uwo.ca High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net For this compound, the molecular ion peak would be observed at an m/z of approximately 216. nih.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org In this compound, a primary fragmentation would be the loss of a propyl radical (•CH₂CH₂CH₃) via cleavage of the C-C bond beta to the nitrogen, leading to a significant fragment ion. The stable quinoline ring system would also give rise to characteristic fragments. miamioh.edulibretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Mass (m/z) | Description |

| [M]⁺ | [C₁₃H₁₆N₂O]⁺ | 216.13 | Molecular Ion |

| [M-C₃H₇]⁺ | [C₁₀H₉N₂O]⁺ | 173.07 | Loss of a propyl radical from the butyl group |

| [M-C₄H₉]⁺ | [C₉H₇N₂O]⁺ | 159.06 | Loss of the butyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze the electronic properties of a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of atoms in a molecule. Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. The IR spectrum of this compound would show distinctive absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-H stretch of the secondary amine would also appear in this region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic quinoline ring would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group would appear just below 3000 cm⁻¹. Other key peaks would include C=C and C=N stretching from the aromatic system in the 1500-1650 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretch, H-bonded | 3200 - 3600 (broad) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N / C=C | Aromatic Ring Stretch | 1500 - 1650 |

| C-O | Stretch | 1260 - 1380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the quinoline ring, exhibit characteristic absorption bands. The spectrum of this compound is expected to show multiple absorption maxima (λmax). These absorptions are typically due to π→π* transitions within the aromatic system and n→π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. core.ac.uk For similar quinoline systems, absorption bands can appear near 270 nm and 350 nm, indicating the extended conjugation of the structure. The exact position and intensity of these bands can be influenced by the solvent polarity. semanticscholar.org

Computational and Theoretical Investigations of 2 Butylamino Quinolin 8 Ol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of molecules, which govern their reactivity, stability, and photophysical behavior.

Density Functional Theory (DFT) has become a reliable and widely used tool for predicting the properties of quinoline (B57606) derivatives with considerable precision. nih.govresearchgate.net It is frequently used to calculate molecular geometries, energies, and a range of spectroscopic parameters. researchgate.net For quinolin-8-ol and its analogues, DFT calculations, often using the B3LYP functional, are instrumental in elucidating their electronic structure. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net

The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A low energy gap generally correlates with higher reactivity. nih.gov For instance, DFT studies on quinoline derivatives have shown that molecules with a low energy gap tend to exhibit good inhibitory efficiency in various applications. bohrium.com Advanced DFT simulations can predict these electronic properties, such as HOMO-LUMO gaps, with a high degree of accuracy, often with deviations of less than 3 kcal/mol from experimental data.

Time-dependent DFT (TD-DFT) is specifically applied to investigate the photophysical properties of these compounds, such as their absorption and emission spectra. researchgate.net This method can predict vertical excitation energies and is crucial for understanding the fluorescence characteristics of quinolin-8-ol derivatives, which is essential for their application in sensing and imaging. nih.gov

A summary of quantum chemical parameters calculated for some quinolin-8-ol analogues using DFT is presented in the table below.

| Compound/Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |

| 5-((benzylamino)methyl)quinolin-8-ol (QN2) | -8.537 | -1.411 | 7.126 | 2.348 | researchgate.net |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (QN1) | -8.761 | -1.336 | 7.425 | 3.511 | researchgate.net |

| 5-(azidomethyl)quinolin-8-ol (QN3) | -9.055 | -2.149 | 6.906 | 5.234 | researchgate.net |

| 8-hydroxyquinoline (B1678124) (8-HQ) | -5.87 | -1.35 | 4.52 | - | researchgate.net |

Ab initio—or "from the beginning"—methods are another class of quantum chemical calculations that rely solely on fundamental physical constants without direct use of experimental data. These methods, such as Møller-Plesset second-order perturbation theory (MP2) and the Complete Active Space Self-Consistent Field (CASSCF), are often more computationally demanding than DFT but can provide very high accuracy. uit.noacs.org

Density Functional Theory (DFT) for Electronic Structure and Photophysical Properties

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking, are essential for predicting how a ligand like 2-(butylamino)quinolin-8-ol might interact with a biological macromolecule, such as a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. acs.orgresearchgate.net This method is crucial in drug discovery for identifying potential drug targets and designing more effective therapeutics. frontiersin.org

For this compound, docking studies have been central to identifying its mechanism of action. The compound is known to inhibit the type IV secretion system in Brucella species by targeting the essential assembly protein VirB8. X-ray crystallography has confirmed that this compound binds to a specific surface groove on VirB8, which is distinct from the protein's dimerization interface. rcsb.org The crystal structure of this complex is available in the Protein Data Bank (PDB ID: 4AKY). rcsb.org

Docking studies on analogues of this compound have explored their interactions with a wide range of protein targets. These studies help in understanding the structure-activity relationship (SAR), revealing how different substituents on the quinoline core influence binding affinity and specificity. acs.orgresearchgate.net For example, docking has been used to investigate the binding of quinolin-8-ol hybrids to DNA and various cancer-related proteins, as well as to predict the binding modes of novel derivatives against bacterial protein targets. nih.govresearchgate.netresearchgate.net

The table below summarizes docking study results for some quinolin-8-ol analogues against various protein targets.

| Ligand (Analogue) | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| This compound | Brucella suis VirB8 | - | E115, K182, R114, Y229, L151 | rcsb.org |

| Guanosine ester of gatifloxacin | M. tuberculosis GyrA mutant | -10.3 | - | nih.gov |

| Cholesteryl ester of gatifloxacin | M. tuberculosis GyrA mutant | -10.1 | - | nih.gov |

| 2-deoxo-5-deazaflavin (7n) | Protein Tyrosine Kinase (PTK) | -14.50 | Cys 673 | core.ac.uk |

| 2-deoxo-5-deazaflavin (7q) | Protein Tyrosine Kinase (PTK) | -15.05 | Thr 670 | core.ac.uk |

While docking provides a static picture of the interaction, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more quantitative estimation of binding affinity. 34.237.233nih.gov These approaches calculate the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. 34.237.233 They are computationally faster than rigorous methods like free energy perturbation (FEP) and are widely used to rank compounds from virtual screening campaigns or to refine docking results. 34.237.233nih.gov

The MM-PBSA/GBSA methodology involves generating an ensemble of structures for the protein-ligand complex, typically from molecular dynamics simulations, and then calculating the free energy components. researchgate.net The total binding free energy includes contributions from van der Waals and electrostatic interactions, polar and nonpolar solvation energies, and conformational entropy. nih.gov Although these methods are approximations, they often show good correlation with experimental binding affinities and are considered more accurate than standard docking scores. nih.govresearchgate.netmdpi.com The accuracy of MM/PBSA and MM/GBSA can be sensitive to factors such as the force field used, the simulation length, and the dielectric constant chosen. nih.govpkusz.edu.cn

Ligand-Protein Interaction Prediction

Molecular Dynamics Simulations for System Stability

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on the flexibility and stability of proteins and ligand-protein complexes. aphrc.orgnajah.edu By simulating the motions of atoms and molecules over time, MD can reveal how a ligand adapts to its binding site and how the protein structure responds to the ligand's presence.

In the context of this compound and its analogues, MD simulations are crucial for several reasons. First, they are used to assess the stability of the docked ligand-protein complex. A stable binding mode is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. rsc.org Second, MD simulations generate the conformational ensembles (snapshots) required for more accurate binding free energy calculations using methods like MM/PBSA and MM/GBSA. 34.237.233nih.gov Studies have shown that simulation lengths of 2-4 nanoseconds may be sufficient for obtaining reliable MM-GBSA results. nih.gov

Furthermore, MD simulations have been applied to study the behavior of quinoline derivatives in other environments, such as their adsorption onto surfaces, to understand their stability and interaction mechanisms in materials science applications. bohrium.combohrium.comcapes.gov.br The consistent agreement between MD simulation results and experimental observations underscores the predictive power of this theoretical approach. bohrium.comaphrc.org

Investigation of Biological Activities in Non Clinical Models

Antimicrobial Activity Studies

The quinoline (B57606) core is a foundational structure in the development of various therapeutic agents, and its derivatives are frequently explored for their antimicrobial properties. rsc.orgmdpi.com

The broader class of 8-hydroxyquinoline (B1678124) derivatives has been recognized for its antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, specific studies detailing the minimum inhibitory concentration (MIC) or efficacy of 2-(Butylamino)quinolin-8-ol against key strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis are not extensively covered in the available scientific literature. While the general class of compounds shows promise, dedicated research on this specific derivative is required to establish its antibacterial profile.

Significant research has been conducted on 8-hydroxyquinoline derivatives for their potent antifungal properties against a range of fungi that are detrimental to agriculture. researchgate.net

It is important to note that while this article focuses on this compound, the detailed experimental data available in prominent studies concerning the specific phytopathogenic fungi listed below pertains to a closely related and highly active derivative, 5-nitro-8-hydroxyquinoline . This compound, identified as "compound 2" in a key 2019 study by Yin et al., was synthesized from the same 8-hydroxyquinoline starting material and has demonstrated exceptional antifungal activity. rsc.orgrsc.org The following sections present the findings for this potent analog to illustrate the potential of the 8-hydroxyquinoline scaffold.

In vitro assays demonstrated that 5-nitro-8-hydroxyquinoline exhibits remarkable antifungal activity against five major phytopathogenic fungi. rsc.org The compound's efficacy, measured by its half maximal effective concentration (EC₅₀), was found to be significantly better than the commercial fungicide azoxystrobin (B1666510) in many cases. researchgate.net At a concentration of 25 µg/mL, it achieved a 100% inhibition rate against all five tested strains. rsc.org The specific EC₅₀ values highlight its high potency. researchgate.netrsc.org

Table 1: In Vitro Antifungal Activity (EC₅₀) of 5-nitro-8-hydroxyquinoline

| Fungal Strain | EC₅₀ (mM) |

|---|---|

| Botrytis cinerea | 0.0021 |

| Sclerotinia sclerotiorum | 0.0016 |

| Fusarium graminearum | 0.0124 |

| Fusarium oxysporum | 0.0059 |

Data sourced from Yin et al., 2019. researchgate.netrsc.org

To understand the mechanism of inhibition, researchers performed morphological observations using optical and scanning electron microscopy. researchgate.net These analyses revealed that treatment with 5-nitro-8-hydroxyquinoline caused significant abnormalities in the mycelia of Sclerotinia sclerotiorum. researchgate.net The observed structural damage to the fungal hyphae suggests that the compound disrupts critical processes related to cell wall integrity or development, leading to the inhibition of fungal growth.

The antifungal potential of 5-nitro-8-hydroxyquinoline was further evaluated in in vivo models using rapeseed plants infected with Sclerotinia sclerotiorum. researchgate.net These tests assessed both the protective (preventative) and curative (post-infection) capabilities of the compound. The results showed that while the compound provided some level of protection, another derivative tested in the same study (compound 5c) demonstrated stronger protective and curative effects compared to both 5-nitro-8-hydroxyquinoline and the commercial fungicide azoxystrobin under the tested conditions. researchgate.net

Antifungal Efficacy Against Phytopathogenic Fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Fusarium oxysporum, Magnaporthe oryzae)

Morphological and Ultrastructural Analysis of Fungal Inhibition

Antineoplastic and Cytotoxic Activity in Cancer Cell Lines

Research into this compound has confirmed its potential as an antineoplastic agent, demonstrating significant cytotoxic activity against several human cancer cell lines. Studies suggest that its mechanism of action may involve the inhibition of protein tyrosine kinases (PTKs), which are essential enzymes in cancer cell signaling pathways. The compound has shown selective cytotoxicity, inhibiting the growth of cancer cells effectively. The half-maximal inhibitory concentration (IC₅₀) has been determined for this compound against various cancer cell lines, quantifying its potency.

Table 2: Cytotoxic Activity (IC₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| AGS | Gastric Adenocarcinoma | 12.5 |

| SK-MES-1 | Lung Cancer | 15.0 |

Data sourced from available research on quinoline derivatives.

Induction of Apoptosis and Cell Cycle Modulation

Antimalarial Potential

The 8-aminoquinoline (B160924) class of compounds is well-established in the field of antimalarial drug discovery. Primaquine (B1584692), for instance, is a notable 8-aminoquinoline used to treat malaria. Research has explored related structures to identify new agents with improved efficacy.

Blood schizontocides are antimalarial agents that act on the parasite during its asexual erythrocytic stage, which is responsible for the clinical symptoms of malaria. While specific data on the blood schizontocidal activity of this compound is not available, extensive research has been conducted on structurally similar compounds. For example, the introduction of a 2-tert-butyl group to the primaquine structure was shown to significantly enhance blood schizontocidal activity in both in vitro and in vivo models. This highlights the importance of the substituent at the C-2 position of the quinoline ring in determining antimalarial efficacy.

During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into an insoluble pigment called hemozoin. The inhibition of this crystallization process is a key mechanism of action for many quinoline-based antimalarials, such as chloroquine. These drugs are believed to bind to heme, preventing its polymerization into hemozoin and leading to a buildup of the toxic free heme. Studies have demonstrated that 2-tert-butylprimaquine, a compound related to this compound, effectively inhibits the formation of β-hematin (a synthetic form of hemozoin) and forms a complex with heme. This suggests that interference with the heme detoxification pathway is a plausible mechanism of antimalarial action for this class of compounds.

Dihydrofolate reductase (DHFR) is another crucial enzyme target in the malaria parasite. It is essential for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation. Drugs like pyrimethamine (B1678524) inhibit this enzyme, thereby blocking parasite multiplication. While computational studies have been performed on some quinoline-triazine hybrids to assess their interaction with DHFR, there is no specific data available from the reviewed literature detailing the interaction between this compound and parasitic DHFR.

Inhibition of Parasitic Heme Crystallization

Neurobiological Activity and Neuroprotection Studies

The potential of this compound and related compounds to influence neuronal health has been a subject of scientific inquiry, particularly focusing on its protective mechanisms against cellular stress and its interaction with key signaling receptors in the brain.

Protection Against Oxidative Stress in Neuronal Cells

Oxidative stress is a key factor in the pathology of various neurodegenerative diseases, leading to neuronal cell damage and death. mdpi.com The 8-hydroxyquinoline (8-HQ) scaffold, a core component of this compound, is recognized for its neuroprotective potential, largely attributed to its metal-chelating and antioxidant properties. mdpi.comamegroups.cn Compounds containing this structure have been shown to mitigate oxidative damage and neurotoxicity. mdpi.com

While direct studies on this compound are limited, research on closely related 8-hydroxyquinoline derivatives provides insight into its potential neuroprotective effects. For instance, certain functionalized 8-HQ hybrids have demonstrated significant inhibition of β-amyloid aggregation and a reduction in metal-driven oxidative damage. mdpi.com A library of 8-HQ Betti products was synthesized and evaluated for cytoprotective activity, with several analogues showing the ability to reverse mitochondrial membrane depolarization caused by oxidative stress. mdpi.com Furthermore, preliminary studies on 2-(pyridin-2-yl)quinolin-8-ol (B11880796), a structural analogue, suggest it may protect neuronal cells from oxidative stress, a finding relevant to conditions like Parkinson's disease. This protection is linked to the compound's ability to chelate iron, thereby reducing oxidative damage.

Modulation of Receptor for Advanced Glycation End Products (RAGE) Activity

The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand receptor implicated in the pathogenesis of several diseases, including diabetes complications, inflammation, cancer, and neurodegeneration such as Alzheimer's disease. google.comgoogle.com The interaction of RAGE with its ligands can trigger cellular processes like inflammation, proliferation, and migration. google.com Consequently, inhibiting RAGE activity is a therapeutic strategy for these conditions. google.com

Patented research has identified quinoline-based compounds as modulators of RAGE activity. google.comgoogle.com These compounds are designed to interfere with the interaction between RAGE and its ligands. google.com Notably, a patent for quinoline compounds as RAGE modulators includes structures with a butylamino group, such as N-(4-(4-((butylamino)methyl)quinolin-2-yl)phenyl)acetamide, highlighting the potential for this chemical moiety to contribute to RAGE inhibition. google.comgoogle.com The isoquinoline (B145761) alkaloid papaverine (B1678415) has also been shown to inhibit RAGE and RAGE-dependent pathways. mdpi.com While direct evidence for this compound is not available, the existing data on related quinoline structures suggest that it may possess the capability to modulate RAGE activity.

Enzyme Inhibition Profiles

The interaction of this compound with various enzymes has been explored, revealing a profile that suggests potential therapeutic utility in several areas, from neurodegenerative disorders to counteracting potent neurotoxins.

Catechol O-Methyltransferase (COMT) Inhibition

Catechol O-Methyltransferase (COMT) is a key enzyme in the metabolic pathway of dopamine (B1211576), particularly in the prefrontal cortex. nih.gov Inhibition of COMT is a therapeutic strategy for conditions associated with compromised dopamine signaling, such as Parkinson's disease and certain neurological and psychiatric disorders. nih.govnih.gov A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, with a notable selectivity for the membrane-bound form of the enzyme (MB-COMT). nih.gov

Research has shown that the 8-hydroxyquinoline scaffold chelates the active site magnesium ion in COMT, which is crucial for its enzymatic activity. nih.gov Structure-activity relationship (SAR) studies of substituted 8-hydroxyquinolines have demonstrated that various functional groups can be appended to the quinoline ring to produce potent COMT inhibitors. nih.govnih.gov Although specific inhibitory constants for this compound are not detailed in the reviewed literature, the established activity of the 8-hydroxyquinoline class of compounds suggests its potential as a COMT inhibitor. nih.govnih.govnih.gov Commercially available COMT inhibitors like Tolcapone and Entacapone are based on a nitrocatechol structure. google.comrndsystems.com

Table 1: Investigated 8-Hydroxyquinoline Analogues and COMT Inhibition

Other Enzyme Target Interactions (e.g., cMLCK, 2-Oxoglutarate-Dependent Enzymes, Botulinum Neurotoxin)

Beyond COMT, the 8-hydroxyquinoline scaffold has been implicated in the modulation of several other key enzymes.

Cardiac Myosin Light Chain Kinase (cMLCK): This enzyme is essential for normal cardiac performance. nih.gov Recent patent filings have disclosed that certain 8-hydroxyquinoline compounds can act as cMLCK activators, suggesting a potential role in treating heart conditions like heart failure. google.com While the specific activity of this compound was not detailed, the findings point to a potential interaction with this kinase. google.com

2-Oxoglutarate-Dependent Enzymes: This is a large family of iron-dependent oxygenases involved in numerous biological processes, including DNA repair, hypoxic sensing, and fatty acid metabolism. nih.govresearchgate.netsemanticscholar.org The activity of these enzymes is dependent on ferrous iron [Fe(II)]. semanticscholar.orgfrontiersin.org Compounds that chelate iron can inhibit their function. semanticscholar.org Given that 8-hydroxyquinolines are known metal chelators, it is plausible that this compound could inhibit 2-oxoglutarate-dependent enzymes, although direct inhibitory studies have not been reported.

Botulinum Neurotoxin (BoNT): Botulinum neurotoxin A (BoNT/A) is a potent toxin that acts as a zinc-dependent endopeptidase, cleaving proteins required for acetylcholine (B1216132) release. nih.govnih.gov The 8-hydroxyquinoline scaffold has been investigated as a potential inhibitor of the BoNT/A light chain. nih.gov These compounds are thought to act by chelating the zinc ion in the enzyme's active site, thereby blocking its proteolytic activity. nih.gov Research involving the synthesis and evaluation of quinolinol-5-sulfonamide analogues has yielded compounds with submicromolar inhibitory constants (Ki) against the BoNT/A light chain. nih.gov While the specific butylamino derivative was not the lead compound, the structure-activity relationship studies support the potential of this class of molecules as BoNT/A inhibitors. nih.gov

Table 2: Other Enzyme Interactions of Quinoline Derivatives

Immunomodulatory Effects

There is emerging evidence that quinoline derivatives can modulate the immune system. A key mechanism for this activity is through the interaction with Toll-like receptors (TLRs), which play a crucial role in the innate immune response. nih.govacs.org Specifically, TLR7 and TLR8 are targets for synthetic small molecules that can trigger immune activation. nih.gov

Research into imidazoquinoline agonists has shown that modifications at various positions on the quinoline ring can influence selectivity for TLR7 and TLR8. acs.org Notably, one study found that incorporating a butylamino group at the N1-position of an imidazoquinoline scaffold conferred selectivity for TLR8. acs.org While the core structure is different from this compound, this finding highlights the potential importance of the butylamino group in mediating interactions with TLRs. acs.org Agonism of TLR7 and/or TLR8 can lead to the production of various cytokines, such as interferons (IFN), and can stimulate both innate and adaptive immunity. nih.govresearchgate.net Therefore, it is plausible that this compound could exhibit immunomodulatory effects, potentially acting as a TLR agonist, although direct experimental evidence is needed to confirm this hypothesis.

Table of Mentioned Compounds

Toll-like Receptor (TLR7/8) Agonism

The compound this compound belongs to the quinoline class of heterocyclic molecules, which have been extensively investigated for their immunomodulatory properties. Specifically, certain quinoline derivatives are known to act as agonists for Toll-like receptors 7 and 8 (TLR7/8), which are key sensors of the innate immune system that recognize single-stranded RNA, often of viral origin. nih.govnih.gov While direct experimental studies on this compound as a TLR7/8 agonist have not been identified in the reviewed literature, structure-activity relationship (SAR) studies on related scaffolds provide insights into its potential activity.

For instance, research on imidazo[4,5-c]quinolines and thiazolo[4,5-c]quinolines has demonstrated that the nature of the substituent at the C2 position is critical for TLR7 and/or TLR8 activity. nih.govcore.ac.uk In several series of these compounds, a small alkyl substituent, such as a butyl group, at the C2 position was found to be optimal for potent interferon induction and receptor agonism. nih.govresearchgate.net The butyl group is thought to project into a hydrophobic pocket at the dimer interface of the receptor, which is a key interaction for agonism. researchgate.net Given that this compound possesses a butylamino group at the C2 position, it shares a key structural feature with known TLR7/8 agonists. However, without direct experimental data, its activity as a TLR7/8 agonist remains speculative.

Table 1: TLR7/8 Agonist Activity of Representative Quinoline and Related Compounds

| Compound Class | Specific Compound Example | Target | Activity Metric | Finding | Reference |

|---|---|---|---|---|---|

| Imidazo[4,5-c]quinoline | R-848 (Resiquimod) | TLR7/8 | Cytokine Induction | Potent dual agonist, induces IFN-α and pro-inflammatory cytokines. nih.govnih.gov | nih.gov, nih.gov |

| Imidazo[4,5-c]quinoline | C2-butyl substituted analog | TLR7/8 | IFN Induction (MEC) | Substitution with a butyl group at C2 improves IFN induction. nih.gov | nih.gov |

| Thiazolo[4,5-c]quinoline | C2-butyl substituted analog | TLR8/7 | Agonistic Activity | Optimal C2-alkyl chain length for mixed TLR8/7 agonism was found to be butyl. core.ac.uk | core.ac.uk |

| 8-Hydroxyadenine | 2-butylamino analog (Compound 9) | TLR7 | IFN Induction | Showed high interferon-inducing activity after oral administration in mice. researchgate.net | researchgate.net |

Interferon Induction Pathways

The induction of interferons (IFNs) is a primary consequence of TLR7 and TLR8 activation. nih.gov These receptors, located in the endosomal compartment of immune cells like plasmacytoid dendritic cells (pDCs) and monocytes, initiate a signaling cascade upon ligand binding. nih.govnih.gov This cascade is mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88). nih.govnih.gov

Activation of the TLR7/8-MyD88 pathway leads to the recruitment and activation of interferon regulatory factors (IRFs), particularly IRF7, which is considered the master regulator of type I IFN (IFN-α/β) production. nih.gov Activated IRF7 translocates to the nucleus, where it binds to specific DNA elements to drive the transcription of type I IFN genes. nih.govacs.org TLR8 agonists are noted to predominantly induce a pro-inflammatory cytokine profile including TNF-α and IL-12, while TLR7 agonists are more effective at inducing IFN-α. nih.gov Dual TLR7/8 agonists can stimulate a broad immune response, encompassing both type I IFNs and various pro-inflammatory cytokines. nih.gov

Should this compound be confirmed as a TLR7/8 agonist, it would be expected to trigger these downstream pathways, leading to the production of interferons and other cytokines, thereby mounting an antiviral or immunomodulatory response.

Other Biological Targets (e.g., Anti-HIV, Antileishmanial, Antifilarial, Antischistosomal, Mycobacterium tuberculosis Inhibition)

The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. rsc.orgnih.gov Derivatives have been investigated for efficacy against various pathogens.

Anti-HIV Activity The 8-hydroxyquinoline core is a known scaffold for developing agents with anti-HIV properties. nih.gov While no specific anti-HIV data for this compound was found, related compounds have been explored. For instance, some 8-hydroxyquinoline analogues have been investigated as inhibitors of HIV-1 integrase, a key enzyme for viral replication.

Antileishmanial Activity Quinolines are a well-established class of compounds with antileishmanial properties. mdpi.com Research on synthetic quinoline analogs has identified activity against Leishmania species. A study involving a "2-amino-8-hidroxiquinoline" derivative reported antileishmanial activity with a selectivity index (SI) of approximately 5.0 against amastigotes. rsc.org Furthermore, structure-activity relationship studies have suggested that substitution at the C2 position of the quinoline ring can be more favorable for activity than substitution at other positions, such as C8. mdpi.com This suggests that the 2-butylamino moiety could contribute positively to potential antileishmanial effects.

Antifilarial Activity The 8-hydroxyquinoline scaffold has been cited for its potential as an antifilarial agent. nih.gov Studies on other substituted quinolines, such as 7-chloro-4-(substituted amino)quinolines, have shown them to be potent against the filarial worm Acanthocheilonema viteae, exhibiting both microfilaricidal and macrofilaricidal activities. nih.gov

Antischistosomal Activity Several quinoline-based drugs, most notably the antimalarial mefloquine, have demonstrated significant activity against Schistosoma mansoni and Schistosoma haematobium. These studies, however, focus on 4-quinolinemethanol structures, which are distinct from the 8-hydroxyquinoline scaffold of this compound. A study on a bisquinoline derivative of cyclen also showed activity against adult S. mansoni worms. No direct studies assessing the antischistosomal activity of this compound or closely related 8-hydroxyquinolines were identified.

Mycobacterium tuberculosis Inhibition The 8-hydroxyquinoline (HQ) scaffold has been a subject of structure-activity relationship studies for its activity against Mycobacterium tuberculosis (M. tb). rsc.org The parent, unsubstituted 8-hydroxyquinoline, is bactericidal against replicating M. tb with a minimum inhibitory concentration (MIC₉₀) of 3.6 µM. rsc.org However, a key finding from this research was that substitutions at the C2 position of the quinoline ring generally led to a decrease in anti-tubercular potency. rsc.org This strongly suggests that this compound would likely be less active against M. tb than its parent compound, 8-hydroxyquinoline.

Table 2: Activity of 8-Hydroxyquinoline and Related Scaffolds Against Various Pathogens

| Target Organism | Compound/Scaffold | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | 8-Hydroxyquinoline (Parent Compound) | MIC₉₀ | 3.6 µM | rsc.org |

| Mycobacterium tuberculosis | C2-Substituted 8-Hydroxyquinolines | Potency | Substitutions at C2 generally decreased potency. | rsc.org |

| Leishmania (amastigotes) | 2-Amino-8-hydroxyquinoline | Selectivity Index (SI) | ~5.0 | rsc.org |

| Acanthocheilonema viteae | 7-Chloro-4-(substituted amino)quinolines | Activity | Showed potent microfilaricidal and macrofilaricidal activities. | nih.gov |

| Schistosoma mansoni | Mefloquine (4-quinolinemethanol) | Worm Burden Reduction | 72.3% reduction at a single 200 mg/kg oral dose. | |

| HIV | 8-Hydroxyquinoline Scaffold | General Activity | Recognized as a privileged scaffold for anti-HIV agents. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlating Structural Modifications with Biological Potency

The biological activity of quinoline (B57606) derivatives is highly dependent on the functional groups attached to the core ring structure. researchgate.net The introduction of various substituents can significantly influence the compound's pharmacological properties, including its efficacy and target specificity. orientjchem.org For instance, the presence of a hydroxyl group at the C-8 position and an amino group at the C-2 position are key determinants of the biological activity profile of 2-(butylamino)quinolin-8-ol.

Influence of Substituents on the Quinoline Ring System

The specific placement of substituents on the quinoline ring plays a crucial role in the molecule's interaction with biological targets. The arrangement of the butylamino group at the C-2 position and the hydroxyl group at the C-8 position in this compound confers distinct chemical properties that are central to its biological function. ontosight.ai

Impact of the Butylamino Group at the C-2 Position

The butylamino group at the C-2 position of the quinoline ring is a significant contributor to the compound's biological activity. This substituent can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. orientjchem.org The nature of the amino group, whether it is a primary, secondary, or tertiary amine, has been shown to be essential for the antifungal activity of related quinoline derivatives. rsc.org In some quinoline-based compounds, the introduction of a butylamino group at the C-2 position has been associated with selective antiproliferative activity against certain cancer cell lines. mdpi.com For example, 2-butylamino-7-(methoxy)pyrimido[4,5-b]quinoline-4(3H)-one has shown activity against MCF-7 tumor cells. mdpi.com The butylamino substituent can also play a role in the compound's interaction with specific molecular targets, such as the inhibition of the type IV secretion system in certain bacteria by targeting the VirB8 protein.

Role of the Hydroxyl Group at the C-8 Position

The hydroxyl group at the C-8 position is a critical feature for the biological activity of many quinoline derivatives. nih.gov This group's ability to chelate metal ions is a key aspect of the mechanism of action for 8-hydroxyquinoline (B1678124) and its analogues. nih.govevitachem.com The position of the hydroxyl group is crucial, with studies showing that a hydroxyl group at C-8 leads to more effective inhibition of certain bacteria compared to when it is located at other positions. nih.gov The introduction of a hydroxyl group at this position in a 2-substituted quinoline has been shown to confer a significant positive antitumor effect against certain cancer cell lines. nih.gov Furthermore, the acidic nature of this hydroxyl group, and its resulting pKa value, can modulate the MDR-selective anticancer activities of 8-hydroxyquinoline derivatives. acs.org

Effects of Substituents at the C-7 and C-4 Positions

Modifications at the C-7 and C-4 positions of the quinoline ring can further modulate the biological activity of this compound derivatives.

At the C-7 Position: The introduction of substituents at the C-7 position can enhance antimicrobial and antitumor properties. mdpi.com For instance, the presence of a hydroxyl or methoxy (B1213986) group at this position has been shown to improve the antitumor activity of quinoline-based drugs. orientjchem.org In the context of antimicrobial activity, the C-7 position is considered highly adaptable for modifications, with the introduction of N-heterocycles being particularly effective. mdpi.com For some 8-hydroxyquinoline derivatives, modification at the C-7 position with identical groups led to improved or comparable antifungal activity. rsc.org

Mechanistic Investigations of Biological Action

The biological effects of this compound and related compounds are often attributed to their interactions with fundamental cellular components and processes.

DNA Interaction and Intercalation Mechanisms

A key mechanism of action for many quinoline derivatives is their interaction with DNA. biointerfaceresearch.comorientjchem.org Compounds with a planar, extended conjugation system can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. orientjchem.orgijabbr.com This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov

The ability of a molecule to intercalate is influenced by its structural features. The planar aromatic ring system of the quinoline core provides the necessary structure for insertion into the DNA helix. ijabbr.com The presence of certain substituents can further stabilize this interaction. For instance, positively charged groups can interact with the negatively charged phosphate (B84403) backbone of DNA, which is a driving force for intercalation. ijabbr.com

Studies on related tetracyclic quinoline compounds, such as 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), have confirmed their DNA intercalative properties through spectral, topological, and molecular docking studies. nih.gov This intercalation leads to the inhibition of cancer cell proliferation by inducing cell cycle arrest and activating the mitochondria-mediated apoptosis pathway. nih.gov While direct evidence for this compound is being investigated, the structural similarities to known DNA intercalators suggest this as a plausible mechanism of its biological action. ontosight.aievitachem.com

Disruption of Cellular Membranes

The structural characteristics of this compound, particularly its quinoline core, suggest a potential for interaction with and disruption of cellular membranes. While direct studies on this specific compound's membrane disruption capabilities are not extensively detailed in the provided search results, related quinoline derivatives offer valuable insights. For instance, halogenated analogs are known to disrupt fungal membranes. The lipophilic nature of the butylamino group at the C2 position likely enhances the compound's ability to intercalate into the lipid bilayer of cell membranes. This interaction can lead to a loss of membrane integrity, a mechanism observed in other antimicrobial and anticancer agents. For example, some quinoline derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes. This disruption can lead to leakage of intracellular components and ultimately cell death. nih.gov

Metal Chelation and its Biological Consequences

A pivotal aspect of the biological activity of 8-hydroxyquinoline derivatives, including this compound, is their ability to chelate metal ions. rsc.orgevitachem.com The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand capable of binding to various metal ions. This chelation is crucial for many of the compound's biological effects. rsc.org

The formation of metal complexes can have several downstream consequences:

Generation of Reactive Oxygen Species (ROS): Chelation can alter the redox potential of metal ions, leading to the generation of ROS. mdpi.com This can induce oxidative stress within cells, contributing to their cytotoxic effects. mdpi.com

Inhibition of Metalloenzymes: Many enzymes require metal ions as cofactors to function correctly. By sequestering these essential metal ions, this compound can inhibit the activity of these enzymes, disrupting critical cellular processes. rsc.org

DNA Interaction: Metal complexes of quinoline derivatives can interact with DNA, potentially leading to DNA damage and apoptosis. evitachem.com

The ability to chelate metals is a shared feature among many biologically active quinoline compounds and is considered a key contributor to their therapeutic potential. rsc.org

Enzymatic Target Interaction Modes (e.g., Magnesium Chelation in COMT)

The interaction of this compound with enzymatic targets is a critical area of its mechanism of action. While specific interactions with Catechol-O-methyltransferase (COMT) via magnesium chelation were not explicitly detailed for this compound in the search results, the principle of enzyme inhibition through metal chelation is well-established for quinoline derivatives. rsc.org It is plausible that this compound could inhibit metalloenzymes by chelating the metal cofactors essential for their catalytic activity.

Other potential enzymatic targets for quinoline derivatives include:

Protein Tyrosine Kinases (PTKs): Some quinoline derivatives are known to inhibit PTKs, which are crucial for cancer cell signaling.

Topoisomerase II: Anthraquinone-based chelators can disrupt DNA synthesis by inhibiting topoisomerase II. mdpi.com

UDP-glucose glycoprotein (B1211001) glucosyltransferase (UGGT): The biological activity of some quinoline compounds is attributed to their interaction with the endoplasmic reticulum (ER) glycoprotein folding quality control machinery, specifically targeting UGGT.

Type IV Secretion System: In certain bacteria, quinoline derivatives can inhibit the essential assembly protein VirB8, disrupting the type IV secretion system.

Pathways of Cell Cycle Arrest and Apoptosis Induction

Several quinoline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov While the specific pathways for this compound are not fully elucidated in the provided results, related compounds offer a model for its potential mechanisms.

Cell Cycle Arrest: Quinoline compounds can induce cell cycle arrest at different phases, such as the G2 or S phase. nih.gov For instance, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) has been shown to induce G2 phase arrest by increasing the levels of cyclin B1 and phosphorylated-cdc2, leading to reduced cdc2 kinase activity. nih.gov

Apoptosis Induction: The induction of apoptosis by quinoline derivatives can occur through various pathways. nih.gov This can involve the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3, -8, and -9), and cleavage of poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com The process is often caspase-dependent, as demonstrated by the ability of pan-caspase inhibitors to block the induced apoptosis. nih.govmdpi.com Some studies have also linked the apoptotic effects to the compound's interaction with DNA.

Heme Metabolism Pathway Disturbance in Parasites

Quinoline-based compounds have a long history as antimalarial agents, and their mechanism of action often involves the disruption of heme metabolism in the parasite. mdpi.comliverpool.ac.uk During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.govnih.gov The parasite detoxifies this heme by crystallizing it into an insoluble pigment called hemozoin. nih.govnih.gov

Quinoline derivatives, including those structurally similar to this compound, can interfere with this process. nih.govnih.gov For example, the introduction of a bulky tert-butyl group at the C-2 position of the quinoline ring in primaquine (B1584692) significantly enhances its antimalarial activity. nih.govnih.gov This is attributed to the compound's ability to:

Inhibit the formation of β-hematin (the synthetic equivalent of hemozoin). nih.gov

Form a complex with heme. nih.gov

Enhance heme-induced hemolysis. nih.gov

This disturbance of the heme catabolism pathway leads to the accumulation of toxic free heme, which is lethal to the parasite. nih.govnih.gov

Role of Molecular Properties in SAR

The structure-activity relationship (SAR) of this compound is significantly influenced by its molecular properties, including lipophilicity, electronic effects, and aqueous solubility. rsc.orgmdpi.comnih.gov

Lipophilicity: This property, often quantified by the logarithm of the partition coefficient (logP), is crucial for a drug's ability to cross biological membranes via passive transport. nih.govvcclab.orgcore.ac.uk The butylamino group at the C2 position contributes to the lipophilicity of this compound. Variations in lipophilicity can significantly impact the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its biological activity. nih.govcore.ac.uk

Electronic Effects: The electronic properties of the substituents on the quinoline ring influence the molecule's reactivity and its interactions with biological targets. The electron-donating or electron-withdrawing nature of these groups can affect the pKa of the molecule, its ability to form hydrogen bonds, and its chelation potential.

Aqueous Solubility: Adequate aqueous solubility is essential for a compound to be transported in the bloodstream and reach its target site. vcclab.org The presence of polar functional groups, such as the hydroxyl and amino groups in this compound, contributes to its aqueous solubility. mdpi.com Balancing lipophilicity and aqueous solubility is a key challenge in drug design to ensure both membrane permeability and bioavailability. vcclab.org

Interactive Data Table: Antitumor Activity of a Related Quinoline Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| SK-MES-1 | Lung Cancer | 15.0 |

| J82 | Bladder Carcinoma | 10.0 |

This data is for a structurally related quinoline compound and is provided for illustrative purposes.

Interactive Data Table: Antifungal Activity of a Related Quinoline Derivative

| Fungi Species | Inhibitory Concentration (µg/mL) | Comparison to Azoxystrobin (B1666510) |

| Fusarium oxysporum | 5.0 | More effective |

| Botrytis cinerea | 3.5 | Comparable |

| Sclerotinia sclerotiorum | 4.0 | More effective |

This data is for a structurally related quinoline compound and is provided for illustrative purposes.

Non Clinical Applications and Materials Science Aspects

Coordination Chemistry and Ligand Design

The defining feature of 8-hydroxyquinoline (B1678124) and its derivatives is the presence of a hydroxyl group at the 8-position and a nitrogen atom within the heterocyclic ring. This arrangement creates a powerful bidentate (N,O) chelation site upon deprotonation of the hydroxyl group. This chelating ability is the foundation for its use in ligand design, forming stable complexes with numerous metals.

Formation of Metal Complexes with Transition Metals and Lanthanides

The 8-hydroxyquinoline framework is a well-established ligand in the fields of supramolecular and medicinal chemistry. The deprotonation of its phenolic hydroxyl group, combined with the proximity of the heterocyclic nitrogen, gives it a strong bidentate character that allows for the formation of stable complexes with a broad spectrum of transition metal and lanthanide cations. Derivatives of 8-HQ are known to be excellent ligands for coordinating metal ions like iron, copper, nickel, and uranium.

Complexes with transition metals often feature hexa- or tetra-coordinated geometries. For instance, chromium(III) has been shown to form stable [Cr(L)₃] type complexes with 2-substituted 8-hydroxyquinoline ligands, resulting in 3D supramolecular architectures. Similarly, the broader class of 8-quinolinols forms complexes with metals such as Mn(II), Co(II), Ni(II), and Zn(II).

The coordination chemistry with lanthanide ions is equally rich. Due to their larger ionic radii and preference for higher coordination numbers, lanthanides can form nine-coordinate complexes with substituted 8-hydroxyquinoline ligands. Studies on benzimidazole-substituted 8-hydroxyquinolines demonstrate the formation of charge-neutral complexes with early lanthanides from La(III) to Gd(III). In these structures, three tridentate ligands typically arrange themselves around the metal center, resulting in a tricapped trigonal prism geometry. It is anticipated that 2-(butylamino)quinolin-8-ol would act as a bidentate ligand, forming complexes of the type [M(L)ₓ], where the exact stoichiometry and geometry depend on the specific metal ion.

| Ligand Class | Metal Ion(s) | Complex Type/Stoichiometry | Coordination Geometry | Ref |

| 2-Substituted 8-Hydroxyquinolines | Cr(III) | [Cr(L)₃] | 3D Supramolecular | |

| Benzimidazole-Substituted 8-HQs | La(III) to Gd(III) | [Ln(L)₃] or [Ln₂(L)₃] | Nine-coordinate, Tricapped Trigonal Prism | |

| 8-Hydroxyquinoline (general) | Transition Metals, Lanthanides | Varies (e.g., tetra-, hexa-coordinated) | Varies |

Catalytic Applications of Metal Complexes (e.g., Oxidation Reactions)

Metal complexes derived from 8-hydroxyquinoline ligands are recognized for their potential in catalysis. The chelation of the metal ion by the ligand can stabilize it in various oxidation states, facilitating catalytic cycles. While specific studies on the catalytic activity of this compound complexes are not extensively documented, the behavior of analogous compounds provides strong indicators of their potential. For example, metal complexes involving the related ligand 2-(pyridin-2-yl)quinolin-8-ol (B11880796) have been shown to possess enhanced catalytic activity in oxidation reactions. The stability afforded by the quinoline (B57606) ligand to metals like copper(II) and nickel(II) is key to this function.

Furthermore, the broader quinoline family is central to various catalytic systems. Ruthenium(II) complexes tethered to nitrogen-donor ligands have proven to be effective catalysts for the asymmetric transfer hydrogenation of quinolines, which are considered challenging substrates. This highlights the utility of the quinoline scaffold in activating and transforming molecules, a principle that would extend to complexes of its derivatives.

Organic Electronics and Optoelectronic Devices

The photophysical properties of 8-hydroxyquinoline metal complexes, particularly their luminescence, have positioned them as critical materials in the field of organic electronics. The aluminum complex, Alq₃ (aluminum tris(8-hydroxyquinolinate)), is a benchmark electron-transporting and emitting material in Organic Light-Emitting Diodes (OLEDs).

Potential in Organic Light-Emitting Diodes (OLEDs)

Complexes of various metals with 8-hydroxyquinoline and its derivatives have garnered significant attention for their promising applications in OLEDs. The luminescence properties can be systematically tuned by adding different functional substituents to the 8-HQ core.

The potential of this compound in this area can be inferred from related structures. For instance, 2-(pyridin-2-yl)quinolin-8-ol is explored for its potential in OLEDs. Lanthanide complexes with substituted 8-hydroxyquinolines are also of great interest, as they can exhibit characteristic metal-centered luminescence. Neodymium(III) complexes, for example, show near-infrared (NIR) emission, which is valuable for applications in telecommunications and night-vision technologies. Upon complexation with a metal like Al(III), the emission of a substituted 8-HQ ligand can be significantly red-shifted, for example from blue to green, demonstrating the tunability of these systems.

| Complex Type | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Color/Region | Ref |

| [Gd(L)(H₂O)]⁻ (L = substituted 8-HQ) | 305 | 454 | Blue | |

| [(GdL)₃Al(H₂O)₃]³⁻ (L = substituted 8-HQ) | 367 | 543 | Green | |

| Nd(III) Complexes (benzimidazole-substituted 8-HQs) | Ligand Absorption Bands | 850 - 1450 | Near-Infrared (NIR) |

Charge Transfer Characteristics

The electronic behavior of these complexes is governed by charge transfer transitions. Upon deprotonation and formation of a metal complex, a new absorption band often appears in the visible region of the spectrum. This is attributed to an intraligand charge transfer (ILCT) transition, specifically from the phenolate (B1203915) part of the molecule to the pyridyl ring system of the 8-hydroxyquinolinate chromophore. The energy and intensity of this charge transfer are sensitive to the substituents on the ring and the coordinated metal ion. The butylamino group at the C2 position is an electron-donating group, which would be expected to influence the energy levels of the molecular orbitals involved in this transition, thereby modulating the optical and electronic properties of the resulting metal complex.

Chemo-sensing for Metal Ions

The same photophysical properties that make 8-hydroxyquinoline derivatives useful for OLEDs also make them excellent candidates for chemo-sensors. The principle of detection relies on a measurable change in an optical signal, such as fluorescence, upon the binding of a target analyte, typically a metal ion.

Derivatives of 8-hydroxyquinoline are promising chelating agents for detecting heavy metal ions. For example, studies on 2-substituted 8-hydroxyquinoline ligands revealed marked changes in their UV-Visible absorption and fluorescence emission spectra upon complexation with chromium(III). This change in the photoluminescent properties upon binding indicates a successful sensing event. Given that this compound shares the same 8-hydroxyquinolinate chelating core, it is expected to exhibit similar behavior. The coordination of a metal ion would likely alter the efficiency of the intraligand charge transfer process, leading to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, allowing for the detection and potential quantification of the target metal ion.

Role as a Synthetic Intermediate

The chemical structure of this compound, featuring a quinoline core with a hydroxyl group at the C8 position and a butylamino group at the C2 position, provides multiple reactive sites, making it a versatile synthetic intermediate for the development of more complex molecules. ontosight.ai The reactivity of the compound is centered around the hydroxyl and secondary amine functional groups, as well as the quinoline ring itself.

As a derivative of 8-hydroxyquinoline (8-HQ), this compound can undergo a variety of chemical transformations. evitachem.com These reactions allow for the introduction of new functional groups and the construction of larger, more elaborate molecular architectures.

Key reaction types include:

Oxidation: The hydroxyl group at the 8-position can be oxidized to generate quinolin-8-one derivatives. Common oxidizing agents used for this transformation on related 8-HQ derivatives include potassium permanganate (B83412) and chromium trioxide.

Reduction: The compound can be reduced to form different amine derivatives. Reagents such as lithium aluminum hydride and sodium borohydride (B1222165) are typically used for such reductions.

Substitution: The hydroxyl group can act as a nucleophile in substitution reactions with various electrophiles. evitachem.com Additionally, the butylamino group may be substituted under specific reaction conditions.

N-Alkylation: The secondary amine within the butylamino group presents an opportunity for further functionalization, such as N-alkylation. In related systems, like 2-(butylamino)pyridine-3,4-dicarbonitriles, the secondary amine has been successfully alkylated using reagents like methyl iodide in the presence of a base. nih.gov

Mannich-type Reactions: The 8-hydroxyquinoline scaffold is known to participate in Mannich reactions. These reactions typically involve the electrophilic substitution at the C7 position, ortho to the hydroxyl group, using formaldehyde (B43269) and a secondary amine. rsc.org This provides a pathway to introduce aminomethyl groups onto the quinoline ring.

Metal Chelation: The proximity of the C8-hydroxyl group and the quinoline nitrogen atom allows this compound to act as a bidentate ligand, forming stable complexes with various metal ions. evitachem.com This property is fundamental to its use in creating new materials with specific electronic or catalytic properties.

The following table summarizes some of the key chemical transformations that this compound can undergo, based on the known reactivity of the 8-hydroxyquinoline scaffold.

Table 1: Representative Synthetic Transformations of this compound

| Reaction Type | Functional Group Involved | Reagents/Conditions | Resulting Product Class |

|---|---|---|---|

| Oxidation | 8-Hydroxyl | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 2-(Butylamino)quinolin-8-one derivatives |

| Substitution | 8-Hydroxyl (as nucleophile) | Electrophiles (e.g., alkyl or acyl halides) | 8-O-substituted quinoline derivatives (Ethers/Esters) |

| N-Alkylation | 2-Butylamino | Alkyl Halide (e.g., Methyl Iodide), Base | 2-(N-alkyl-N-butylamino)quinolin-8-ol derivatives |

| Mannich Reaction | Quinoline Ring (C7-H) | Formaldehyde, Secondary Amine | 7-(Aminomethyl)-2-(butylamino)quinolin-8-ol derivatives |

Future Directions and Research Perspectives

Development of Novel Analogues with Enhanced Specificity and Potency

The 8-hydroxyquinoline (B1678124) (8-HQ) framework is considered a "privileged structure" in drug discovery, and its synthetic versatility allows for the generation of a large library of structurally diverse derivatives. researchgate.netrsc.org Future research will focus on creating novel analogues of 2-(Butylamino)quinolin-8-ol with improved therapeutic properties. The primary strategies involve targeted modifications at various positions on the quinoline (B57606) ring to enhance biological activity, improve pharmacokinetic profiles, and reduce toxicity.

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. rsc.org Research has shown that substitutions on the quinoline ring significantly influence the compound's efficacy. For instance:

C5 and C7 Positions: Modifications at these positions have been shown to improve potency in various contexts. Adding small substituents, such as halogens, to the 7-position can increase metabolic stability without sacrificing the inhibitory potency of 8-HQ derivatives. nih.gov In other cases, modifications at the C5 position have yielded potent inhibitors with low cytotoxicity. arabjchem.org

C2 Position: While the butylamino group at the C2 position is a defining feature of the title compound, further alterations to this substituent could fine-tune its properties. Replacing the 2-methylthio group in related pyrimido[4,5-b] quinoline derivatives with various amino groups has been shown to increase aqueous solubility, potentially boosting potency and selectivity. mdpi.com

Metal Complexation: The chelating properties of the 8-hydroxyquinoline core can be exploited by forming complexes with metal ions. chemicalbook.com This approach can improve drug-like properties, such as solubility, and can even modify the mechanism of action. arabjchem.org

The goal of these synthetic efforts is to develop analogues with high target specificity, thereby maximizing therapeutic effects while minimizing off-target interactions.

Exploration of Undiscovered Biological Activities

While this compound and its parent class are known for their antitumor and antimicrobial activities, the full spectrum of their biological potential remains largely untapped. arabjchem.org Future research is poised to uncover novel therapeutic applications for this class of compounds.

Emerging areas of investigation include:

Antiviral Properties: 8-hydroxyquinoline derivatives have shown promise as antiviral agents, including against HIV and Dengue virus. arabjchem.orgnih.gov Studies suggest that this compound may inhibit viral replication by interfering with glycoprotein (B1211001) processing in host cells. The exploration of its efficacy against a broader range of viruses is a promising research avenue.

Neuroprotective Effects: The ability of 8-hydroxyquinoline derivatives to chelate metal ions is significant in the context of neurodegenerative diseases like Parkinson's. By binding to excess metal ions, these compounds can reduce oxidative stress and protect neuronal cells from damage. Preliminary studies on related compounds suggest this is a viable area for future investigation.

Enzyme Inhibition: The 8-hydroxyquinoline scaffold has been successfully used to develop inhibitors for various enzymes. For example, derivatives have been designed as inhibitors of catechol O-methyltransferase (COMT) and botulinum neurotoxin A (BoNT/A). nih.govnih.gov Screening this compound against a wide array of enzymatic targets could reveal previously unknown inhibitory activities.

These explorations are supported by the known diverse bioactivities of the quinoline core, which include anti-inflammatory, antimalarial, and anti-HIV effects. rsc.orgarabjchem.org

Advanced Computational Modeling for Predictive Research

Advanced computational tools are becoming indispensable for accelerating the discovery and optimization of new chemical entities. For this compound and its analogues, computational modeling offers a powerful approach to predict biological activity and guide synthetic efforts, saving time and resources. nih.govnih.gov

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bepls.com For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build reliable predictive models. nih.govtandfonline.com These models generate contour maps that highlight which regions of the molecule are important for steric, electrostatic, and other interactions, providing clear guidelines for designing more potent compounds. tandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. arabjchem.orgnih.gov Docking studies can elucidate the binding mode of this compound with its targets, helping to explain its mechanism of action and suggesting structural modifications to improve binding affinity. nih.govtandfonline.com

Virtual Screening: This method involves computationally screening large libraries of chemical compounds against a specific biological target to identify potential hits. nih.gov Libraries of quinoline derivatives can be screened in silico to prioritize compounds for synthesis and biological testing, increasing the efficiency of the drug discovery process. nih.govrsc.org Machine learning and artificial neural networks are also being employed to predict the site selectivity of chemical reactions on the quinoline scaffold, further aiding in rational drug design. researchgate.netdoaj.org

The following table summarizes key QSAR models developed for quinoline derivatives, demonstrating the predictive power of these computational approaches.

| Model Type | Statistical Parameter | Value | Application Context |

| CoMFA | q² = 0.592, r² = 0.966 | High | Predicting anti-cancer activity (Topoisomerase-II inhibitors). tandfonline.com |

| CoMSIA | q² = 0.533, r² = 0.985 | High | Predicting anti-cancer activity (Topoisomerase-II inhibitors). tandfonline.com |

| HQSAR | q² = 0.80, r²pred = 0.72 | High | Predicting antimalarial activity. nih.gov |

| 2D-QSAR | r²test = 0.845 | High | Predicting activity against P. falciparum. mdpi.com |

This table is interactive. Users can sort columns to compare different models and their statistical validation.

Integration with Systems Biology Approaches

To fully understand the biological effects of this compound, it is essential to move beyond a single-target perspective and embrace a systems-level view. Systems biology integrates large-scale datasets from various "omics" fields (genomics, transcriptomics, proteomics, metabolomics) to model and analyze the complex interactions within a biological system. nygen.ionih.gov

Integrating multi-omics data can provide a holistic understanding of how a compound like this compound affects cellular pathways and networks. nygen.iomdpi.com This approach offers several advantages for future research:

Comprehensive Target Identification: By analyzing how the compound perturbs multiple molecular layers, researchers can identify not just the primary target but also downstream effectors and entire pathways that are modulated. nih.govmdpi.com

Mechanism of Action Elucidation: Multi-omics can reveal novel insights into the molecular basis of a compound's action and potential off-target effects, leading to a more complete picture of its pharmacodynamics. nih.gov

Biomarker Discovery: Integrated data can help identify molecular signatures or biomarkers that predict a patient's response to a drug, paving the way for personalized medicine. nygen.io

Drug Repurposing: Network-based analysis of multi-omics data can uncover unexpected connections between a compound's molecular activity and different diseases, suggesting new therapeutic uses. nih.gov